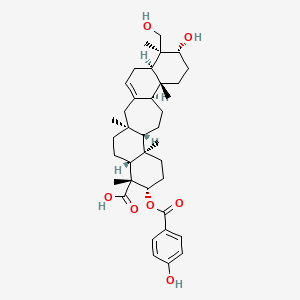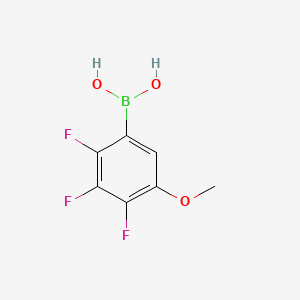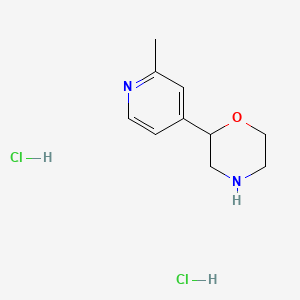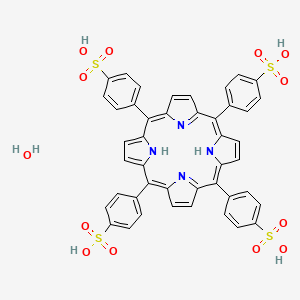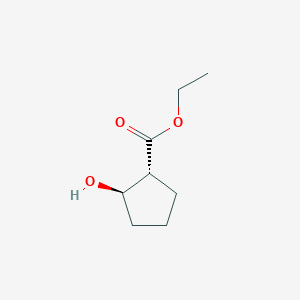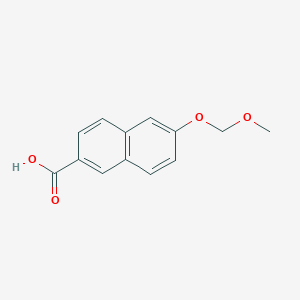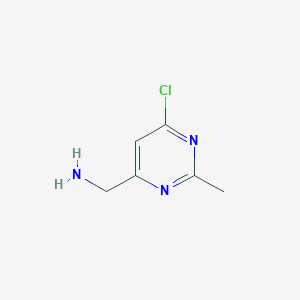
2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane: is an organoboron compound characterized by its unique structure, which includes a bromomethyl group attached to a dioxaborolane ring with four phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound. One common method is the reaction of tetraphenyl-1,3,2-dioxaborolane with bromomethyl reagents under controlled conditions. For instance, using N-bromosuccinimide as a brominating agent in the presence of a solvent like dichloromethane or acetone can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Solvents: Dichloromethane, acetone, and acetonitrile are commonly used
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupled Products: Aryl or vinyl compounds resulting from Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activity and therapeutic uses.
Industry: In the industrial sector, this compound is valuable for the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane primarily involves its reactivity as a boron-containing compound. The bromomethyl group can undergo nucleophilic substitution, while the boron atom can participate in coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the phenyl groups, which stabilize the intermediate species formed during the reactions .
Comparación Con Compuestos Similares
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound with a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl compound with an acrylate group.
Uniqueness: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is unique due to its tetraphenyl-substituted dioxaborolane ring, which imparts distinct reactivity and stability compared to other bromomethyl compounds. This makes it particularly useful in specific synthetic applications and materials science .
Propiedades
Fórmula molecular |
C27H22BBrO2 |
|---|---|
Peso molecular |
469.2 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H22BBrO2/c29-21-28-30-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)27(31-28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clave InChI |
KQRFVWJLVWIAQN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


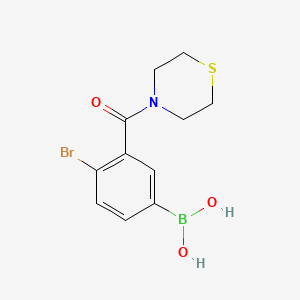
![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
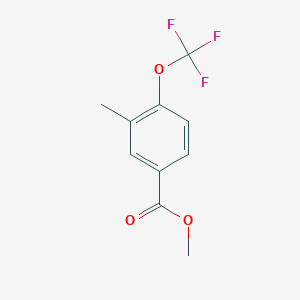
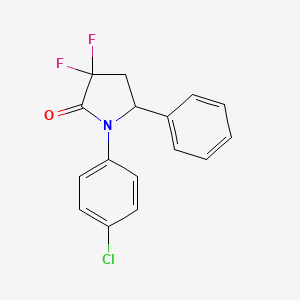

![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
